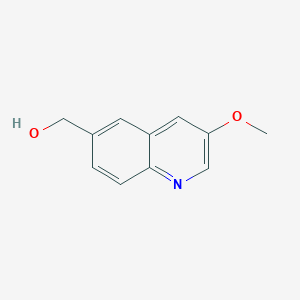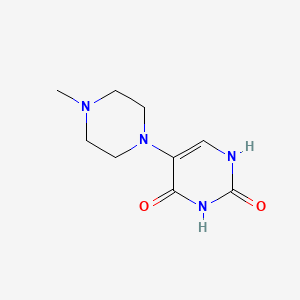
4-(Azetidin-3-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azetidin-3-yl)piperazin-2-one is a heterocyclic compound that features both azetidine and piperazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)piperazin-2-one can be achieved through several methods. One common approach involves the reaction of azetidine with piperazine under specific conditions. For instance, the synthesis can be carried out by reacting sodium hydride with benzyl 3-oxopiperazine-1-carboxylate and methyl iodide . Another method involves the use of microwave irradiation to facilitate the cyclocondensation of alkyl dihalides and primary amines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
4-(Azetidin-3-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(Azetidin-3-yl)piperazin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of advanced materials and polymers with unique properties
Mecanismo De Acción
The mechanism of action of 4-(Azetidin-3-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
4-(Azetidin-3-yl)piperazin-2-one dihydrochloride: A closely related compound with similar structural features.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Compounds with similar piperazine and azetidine rings, investigated for their anti-tubercular activity
Uniqueness
This compound is unique due to its combination of azetidine and piperazine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
1257293-70-1 |
|---|---|
Fórmula molecular |
C7H13N3O |
Peso molecular |
155.20 g/mol |
Nombre IUPAC |
4-(azetidin-3-yl)piperazin-2-one |
InChI |
InChI=1S/C7H13N3O/c11-7-5-10(2-1-9-7)6-3-8-4-6/h6,8H,1-5H2,(H,9,11) |
Clave InChI |
APQXTYBDGHVRLL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(=O)N1)C2CNC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-({[amino(imino)methyl]thio}methyl)benzoate hydrobromide](/img/structure/B8780551.png)











